
4-methoxy-1-methyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methoxy-1-methyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one, also known as P5, is a small molecule that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Derivative Development
Synthesis of Novel Benzodifuranyl Derivatives : The synthesis of novel compounds, including derivatives of 4-methoxy-1-methyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one, has been explored for their potential as anti-inflammatory and analgesic agents. These compounds have shown significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory effects, comparing favorably to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
G Protein-Biased Dopaminergics Development : Research involving 1,4-disubstituted aromatic piperazines, which are related structurally to this compound, led to the discovery of high-affinity dopamine receptor partial agonists. These compounds are considered promising for designing novel therapeutics due to their G protein-biased partial agonism, demonstrating potential antipsychotic activity in vivo (Möller et al., 2017).
Synthesis of Visnagen and Khellin Derivatives : Novel heterocyclic compounds derived from visnagen and khellin, structurally related to the chemical of interest, exhibited promising analgesic and anti-inflammatory activities. These compounds, including thiazolopyrimidines and oxadiazepines, have shown significant biological activity in preclinical studies (Abu‐Hashem & Youssef, 2011).
Pharmacokinetic Studies
- Metabolism of Antineoplastic Tyrosine Kinase Inhibitors : A study on the metabolism of flumatinib, a compound structurally similar to this compound, in chronic myelogenous leukemia patients identified the main metabolic pathways after oral administration. The study provides insight into the metabolic processes of related compounds in humans, with relevance for optimizing therapeutic efficacy and safety (Gong, Chen, Deng, & Zhong, 2010).
Antimicrobial and Anticonvulsant Applications
Synthesis and Antimicrobial Activities of Triazole Derivatives : Research on the synthesis of new 1,2,4-triazole derivatives, which are structurally related to the compound of interest, showed significant antimicrobial activities against various microorganisms. This study highlights the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Anticonvulsant Drug Development : Structural and electronic properties of anticonvulsant drugs, including compounds related to this compound, were analyzed to understand their anticonvulsant activity. These studies contribute to the design and synthesis of more effective anticonvulsant drugs (Georges, Vercauteren, Evrard, & Durant, 1989).
properties
IUPAC Name |
4-methoxy-1-methyl-5-(4-pyrimidin-2-ylpiperazine-1-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-19-11-12(13(24-2)10-14(19)22)15(23)20-6-8-21(9-7-20)16-17-4-3-5-18-16/h3-5,10-11H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZKVLNROCBVNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

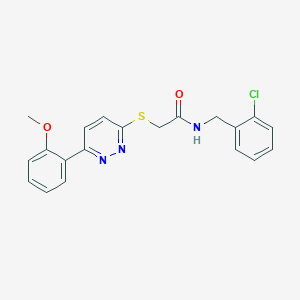
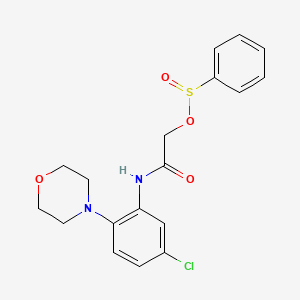
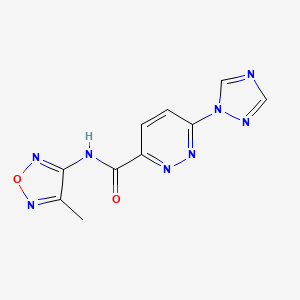
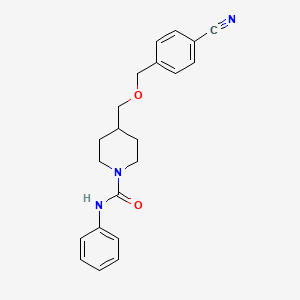
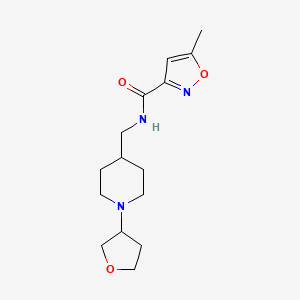
![2-(4-chlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2478817.png)
![3-{6-[4-(4-Acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2478818.png)
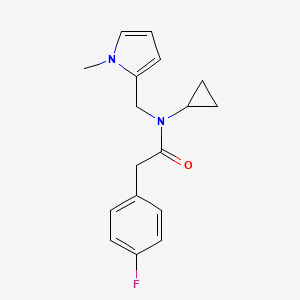

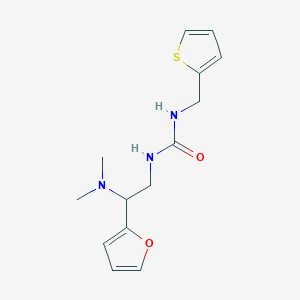

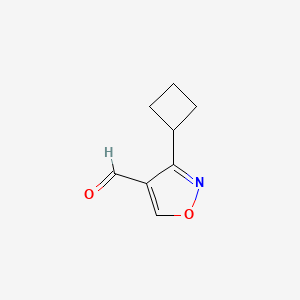
![(3-Fluoro-4-methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2478827.png)
